Fosfructose (trisodium)

Glycolysis ATP metabolism Metabolic pharmacology

Fosfructose trisodium (CAS 38099-82-0; synonym: D-fructose-1,6-diphosphate trisodium salt, Esafosfan trisodium, FDP trisodium) is the trisodium salt of the endogenous glycolytic intermediate fructose-1,6-bisphosphate. With a molecular weight of 406.06 g/mol (anhydrous), it serves as an exogenous allosteric activator of phosphofructokinase-1 (PFK-1) and pyruvate kinase, stimulating anaerobic glycolysis to generate ATP under ischemic conditions.

Molecular Formula C6H11Na3O12P2
Molecular Weight 406.06 g/mol
Cat. No. B12424669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfructose (trisodium)
Molecular FormulaC6H11Na3O12P2
Molecular Weight406.06 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1
InChIKeyCEHGLSKJDFICTB-PWVOXRODSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfructose (Trisodium): Evidence-Based Procurement Guide for the Trisodium Salt of Fructose-1,6-Diphosphate


Fosfructose trisodium (CAS 38099-82-0; synonym: D-fructose-1,6-diphosphate trisodium salt, Esafosfan trisodium, FDP trisodium) is the trisodium salt of the endogenous glycolytic intermediate fructose-1,6-bisphosphate [1]. With a molecular weight of 406.06 g/mol (anhydrous), it serves as an exogenous allosteric activator of phosphofructokinase-1 (PFK-1) and pyruvate kinase, stimulating anaerobic glycolysis to generate ATP under ischemic conditions [2]. The compound has advanced to Phase III clinical trials for sickle cell anemia and Phase II/III for cardiovascular ischemia, and is approved as a commercial drug in China for myocardial ischemia and related indications [3].

Why Fosfructose Trisodium Cannot Be Replaced by Fructose, Free-Acid FDP, or Other Glycolytic Intermediates in Research and Clinical Procurement


The trisodium salt form of fructose-1,6-diphosphate is not functionally interchangeable with the free acid or with unphosphorylated fructose. The free acid (MW 340.12) exhibits sensitivity to heat and pH that limits long-term storage stability, whereas the trisodium salt demonstrates defined lyophilized stability (36 months at −20°C) and reproducible aqueous solubility . Critically, unphosphorylated fructose produces the opposite effect on blood ATP—lowering rather than increasing it—demonstrating that the bisphosphate moiety is essential to FDP's metabolic mechanism [1]. Furthermore, other glycolytic intermediates such as glucose-1,6-bisphosphate or fructose-2,6-bisphosphate have not progressed beyond preclinical investigation for ischemic indications, whereas Fosfructose trisodium has completed Phase II/III clinical trials, providing an evidence base that in-class alternatives cannot currently match [2].

Quantitative Differentiation Evidence for Fosfructose Trisodium: Head-to-Head and Comparative Data vs. Key Alternatives


FDP Trisodium vs. Unphosphorylated Fructose: Opposite Effects on Blood ATP and Glucose in Healthy Volunteers

In a randomized crossover study of 30 healthy volunteers receiving an oral glucose load followed by intravenous injection of either FDP (sodium salt), equimolar fructose, or physiological saline, FDP significantly increased blood ATP levels whereas fructose decreased them. Additionally, FDP significantly lowered post-glucose blood glucose levels, while fructose and saline showed no such effect [1]. This demonstrates that the bisphosphate moiety confers metabolic actions opposite to those of unphosphorylated fructose, making the compounds pharmacologically non-interchangeable.

Glycolysis ATP metabolism Metabolic pharmacology Fructose comparison

FDP Trisodium vs. Placebo in Coronary Artery Bypass Graft Surgery: CK-MB Reduction and Hemodynamic Improvement in a 120-Patient RCT

In a randomized, placebo-controlled, double-blinded, dose-ranging clinical trial (n=120; 60 FDP, 60 control) in CABG patients, the optimal FDP regimen (250 mg/kg IV pre-surgery + 2.5 mM FDP as cardioplegic additive; n=15) produced significantly lower serum CK-MB at 2, 4, and 6 hours post-reperfusion (P<0.05), fewer perioperative myocardial infarctions (P<0.05), higher left ventricular stroke work index (LVSWI) at 6, 12, and 16 hours (P<0.01), and higher cardiac index (CI) at 12 and 16 hours (P<0.05) vs. placebo [1]. Across all IV FDP regimens (n=88; 44 FDP, 44 control), area-under-curve analysis demonstrated significant increases in CI (AUC-16h, P=0.013) and LVSWI (AUC-16h, P=0.003) and reduction in CK-MB (AUC-16h, P<0.05) [1].

Cardiac surgery Myocardial protection Ischemia-reperfusion injury Cardioplegia

FDP Trisodium vs. Placebo in Acute Myocardial Infarction: 24% Increase in Cardiac Index Within 60 Minutes

In a randomized, placebo-controlled study of patients with acute myocardial infarction, intravenous FDP at 250 mg/kg body weight produced a 24% increase in cardiac index at 60 minutes post-infusion (P<0.02) compared to placebo, while left ventricular stroke work index also increased and pulmonary artery wedge pressure remained unchanged [1]. This demonstrates that FDP improves cardiac pump function in the acute ischemic setting without increasing preload, a hemodynamic profile not demonstrated for unphosphorylated fructose or other simple sugars.

Acute myocardial infarction Hemodynamics Cardiac index Randomized controlled trial

FDP Trisodium vs. Saline Control: Hemorheological Improvement in Peripheral Artery Disease — 42% RBC Deformability Enhancement

In a prospective, single-blind study of 30 patients with obstructive peripheral artery disease randomized to 7-10 days of either FDP (10 g IV twice daily) or saline, FDP treatment produced a 24% reduction in whole blood viscosity, a 27% reduction in red blood cell aggregation index, and a 42% improvement in erythrocyte deformability (all P<0.01 vs. baseline; no significant changes in the saline control group) [1]. Limb blood flow increased significantly only in FDP-treated patients, with a 30% improvement in the most severely affected side (P<0.05) [1]. These rheological effects are mechanistically linked to FDP's ability to increase intraerythrocytic ATP and 2,3-diphosphoglycerate levels, a property not shared by unphosphorylated metabolic substrates.

Hemorheology Erythrocyte deformability Blood viscosity Peripheral artery disease

FDP Trisodium Postconditioning vs. Normal Saline in Valve Replacement Surgery: ST-Segment Recovery Time Reduced by 31%

In a 2024 randomized, double-blind, placebo-controlled trial of 40 patients undergoing mitral and/or aortic valve replacement with extracorporeal circulation, FDP postconditioning significantly reduced all measured cardiac injury biomarkers (CK-MB, LDH, CK, cTnI, α-HBDH, hs-CRP) vs. normal saline at multiple postoperative time points (T1-T4; P<0.001) [1]. ST-segment deviation was lower in the FDP group (0.7 ± 0.2 mm vs. 1.3 ± 0.3 mm; P<0.001), and the time to ST-segment recovery was 31% shorter (34.6 ± 6.9 min vs. 50.3 ± 12.3 min; P<0.001). The FDP group also required lower dopamine dosage, had shorter spontaneous cardiac rhythm recovery time, and lower incidence of ventricular fibrillation (P=0.040) [1].

Valve replacement Ischemia-reperfusion Cardiac biomarkers ST-segment recovery

Trisodium Salt vs. Free Acid: Procurement Stability Advantage — 36-Month Lyophilized Shelf Life

The trisodium salt of FDP (MW 406.06 g/mol anhydrous) offers a defined procurement stability advantage over the free acid form (MW 340.12 g/mol). Vendor specifications confirm that Fosfructose trisodium in lyophilized form is stable for 36 months when stored at −20°C under desiccated conditions, with aqueous solubility of 50 mg/mL (clear, colorless solution per Sigma-Aldrich specification) [1]. In contrast, the free acid is described as 'sensitive to heat and pH changes,' requiring controlled storage conditions without a published long-term stability specification . The trisodium salt form also permits direct dissolution for IV formulation without pH adjustment, a practical advantage for experimental and pharmaceutical preparation workflows.

Salt form selection Stability Shelf life Procurement logistics

Evidence-Backed Research and Industrial Application Scenarios for Fosfructose Trisodium


Myocardial Ischemia-Reperfusion Injury Models in Cardiac Surgery Research

Fosfructose trisodium is the only glycolytic intermediate with RCT-level evidence of myocardial protection across two distinct cardiac surgery populations: CABG (Riedel et al., 2004, n=120) and valve replacement (Xu et al., 2024, n=40). Researchers modeling ischemia-reperfusion injury should use the trisodium salt at 250 mg/kg IV pre-ischemia with 2.5 mM cardioplegic supplementation, the regimen that produced significant CK-MB reduction (P<0.05), LVSWI improvement (P<0.01), and 31% faster ST-segment recovery (P<0.001) vs. controls [1][2]. The lyophilized trisodium form's 36-month stability makes it suitable for multi-year cardiac surgery research programs requiring consistent batch quality [3].

Erythrocyte Deformability and Microvascular Perfusion Studies in Sickle Cell and Peripheral Ischemia Research

The 42% improvement in RBC deformability and 24% reduction in whole blood viscosity demonstrated by FDP trisodium vs. saline control in peripheral artery disease patients (Cacioli et al., 1988) supports its use as a positive control or reference compound in hemorheology research, sickle cell disease models, and microvascular perfusion assays [4]. The trisodium salt form is preferred over the free acid due to its defined solubility (50 mg/mL in water) and stability profile, enabling reproducible preparation of IV-compatible solutions for in vivo hemorheological studies [3].

ATP Metabolism and Glycolytic Flux Research in Hypoxic/Ischemic Cell Models

Fosfructose trisodium uniquely increases intracellular ATP under ischemic conditions by entering glycolysis distal to the PFK-1 rate-limiting step, bypassing the negative feedback from lactate accumulation that inhibits endogenous glycolysis [5]. In cell-based hypoxia models, FDP trisodium at 500 μg/mL significantly increases tissue FDP levels (0.22 ± 0.01 mg/g vs. 0.14 ± 0.004 mg/g in controls; P=0.0006) [3]. Crucially, unphosphorylated fructose cannot substitute for FDP in these assays, as fructose produces the opposite effect on blood ATP (decrease vs. increase) [6], making compound identity verification essential in procurement specifications.

Pharmaceutical Formulation Development for Injectable Ischemia Therapeutics

The trisodium salt form's rapid pharmacokinetic profile—achieving 770 mg/L plasma concentration within 5 minutes of IV administration at 250 mg/kg, with a 10-15 minute half-life—supports its use in acute-care injectable formulations where rapid onset is therapeutically critical [3]. The defined sodium content (16.98% by weight) and molecular weight (406.06 g/mol anhydrous) enable precise molarity calculations for GMP batch formulation, while the 36-month lyophilized stability simplifies supply chain management for clinical trial material production [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosfructose (trisodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.